molecular formula C15H15N3OS B2876203 1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea CAS No. 1206998-45-9

1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea

Cat. No. B2876203
CAS RN: 1206998-45-9
M. Wt: 285.37
InChI Key: HODXTAUGIOKMLQ-UHFFFAOYSA-N
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Description

The compound “1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea” is a complex organic molecule that contains several functional groups, including an allyl group, a urea group, and a thiazole ring fused with a dihydronaphthalene ring . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused with a dihydronaphthalene ring (a ten-membered ring with two double bonds), an allyl group (a three-carbon chain attached to the molecule via a double bond), and a urea group (a functional group consisting of a carbonyl group flanked by two amine groups) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The allyl group might undergo reactions typical of alkenes, such as addition reactions. The urea group could participate in condensation reactions, and the thiazole ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the urea group could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Mycobacterial Energetics Disruption

This compound has been studied for its potential to disrupt the energetics of Mycobacterium tuberculosis. The bulky and lipophilic nature of its tricyclic core may play a role in its activity and cytotoxic profile . It represents a promising avenue for adjuvant therapies in tuberculosis treatment, especially in the context of increasing drug resistance.

Efflux Inhibitors (EIs)

As an efflux inhibitor, this compound could slow down the emergence of resistance and have positive effects on the duration of treatment . Efflux inhibitors are crucial in the fight against antibiotic resistance, making this application particularly relevant.

Structure-Activity Relationships (SAR)

The compound serves as a key molecule for structure-activity relationships analysis, helping to identify derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features . This is essential for medicinal chemistry and drug design.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been synthesized and characterized for their in vitro antimicrobial activity. They show promise against multidrug-resistant Gram-positive pathogens, which is a significant healthcare challenge .

Antifungal Activity

Some derivatives of this compound exhibit broad-spectrum antifungal activity against drug-resistant strains of Candida, including Candida auris, which is more potent than fluconazole . This highlights its potential as a scaffold for developing new antifungal agents.

Chemical Synthesis and Development

The compound is also important in the synthesis and development of new antimicrobial candidates. Its structure can be used as a scaffold for creating novel molecules targeting resistant pathogens .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of complex organic molecules like “1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea” is a vibrant area of research in organic and medicinal chemistry. Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their biological activity .

properties

IUPAC Name

1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-2-9-16-14(19)18-15-17-13-11-6-4-3-5-10(11)7-8-12(13)20-15/h2-6H,1,7-9H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODXTAUGIOKMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=NC2=C(S1)CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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